Tetraphenylphosphanium;hydrochloride

Description

Significance in Modern Chemical Synthesis and Methodology

The primary significance of tetraphenylphosphonium (B101447) chloride in contemporary chemical synthesis lies in its exceptional ability to function as a phase-transfer catalyst (PTC). innospk.comnbinno.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nbinno.com The tetraphenylphosphonium cation, being large and lipophilic, can encapsulate and transport anions from the aqueous phase into the organic phase, where they can then react with organic substrates. This process dramatically enhances reaction rates and yields for a wide array of reactions, including nucleophilic substitutions, oxidations, and alkylations. nbinno.com

Beyond its role as a phase-transfer catalyst, tetraphenylphosphonium chloride serves as a valuable source of the tetraphenylphosphonium cation, which can act as a bulky, non-coordinating cation to stabilize and crystallize a variety of inorganic and organometallic anions. wikipedia.orgnbinno.com This property is particularly useful in the isolation and characterization of novel anionic complexes. wikipedia.org Furthermore, it is utilized as a precursor for the synthesis of other functionalized phosphonium (B103445) salts and phosphine (B1218219) ligands, which are crucial in organometallic chemistry and catalysis. nbinno.com

Historical Perspectives on Quaternary Phosphonium Salts

The journey of quaternary phosphonium salts began in the mid-20th century, with their initial exploration focusing on their biological activities. nih.gov The synthesis of tetraphenylphosphonium chloride's bromide analogue was first reported in the late 1920s. wikipedia.org The development of quaternary phosphonium salts as phase-transfer catalysts gained significant momentum in the latter half of the 20th century, revolutionizing many industrial and laboratory-scale chemical processes. birmingham.ac.uk Early research laid the groundwork for understanding the fundamental principles of how these salts facilitate interfacial reactions, paving the way for the design of more sophisticated and efficient catalysts. The thermal stability and versatility of salts like tetraphenylphosphonium chloride have cemented their place as indispensable reagents in the chemist's toolkit.

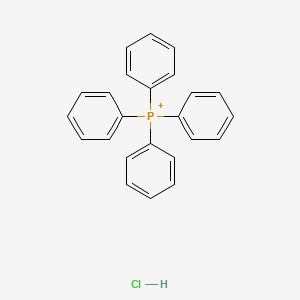

Structural Basis for Reactivity and Supramolecular Interactions

The unique properties and reactivity of tetraphenylphosphonium chloride are direct consequences of its distinct molecular architecture. The central phosphorus atom is tetrahedrally coordinated to four phenyl groups. nbinno.com This tetrahedral geometry, combined with the rigidity of the phenyl rings, imparts significant steric bulk and a high degree of stability to the cation. wikipedia.org The phenyl groups create a lipophilic exterior, which is key to its ability to dissolve in organic solvents and to shepherd anions across phase boundaries. nbinno.com

The rigidity of the tetraphenylphosphonium cation also plays a crucial role in its crystallization behavior. Salts containing this cation often crystallize readily, facilitating the purification and structural analysis of a wide range of anionic species by X-ray crystallography. wikipedia.org

Furthermore, the tetraphenylphosphonium cation can participate in a variety of non-covalent interactions, leading to the formation of intricate supramolecular assemblies. These interactions can include C-H···π interactions and electrostatic interactions with anions. The study of these supramolecular structures is an active area of research, with implications for crystal engineering and the design of new materials with tailored properties.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H21ClP+ |

|---|---|

Molecular Weight |

375.8 g/mol |

IUPAC Name |

tetraphenylphosphanium;hydrochloride |

InChI |

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |

InChI Key |

WAGFXJQAIZNSEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations

Established Pathways for Tetraphenylphosphonium (B101447) Chloride Synthesis

The primary routes to synthesize Tetraphenylphosphonium chloride involve the formation of a fourth phosphorus-carbon bond onto a triphenylphosphine (B44618) core. This is typically achieved through reactions with halogenated aromatic compounds.

Quaternization Reactions of Triphenylphosphine with Halides

The quaternization of triphenylphosphine is a fundamental process for creating phosphonium (B103445) salts. youtube.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the phosphorus atom in triphenylphosphine on an electrophilic carbon atom of a halide compound. youtube.com While the reaction with primary alkyl halides proceeds readily via an SN2 mechanism to form the corresponding phosphonium salts, the quaternization with aryl halides, such as chlorobenzene (B131634), to form tetraphenylphosphonium salts is more challenging. masterorganicchemistry.comlibretexts.orgwikipedia.orglibretexts.org

The direct reaction of triphenylphosphine with aryl halides requires harsh conditions, including elevated temperatures, and often necessitates the presence of a metal catalyst to proceed efficiently. wikipedia.org The inertness of the carbon-chlorine bond in chlorobenzene makes its direct cleavage by triphenylphosphine difficult without catalytic activation. nih.gov Nevertheless, this foundational reaction sets the stage for more advanced synthetic strategies.

Catalytic Approaches Involving Nickel Salts

To overcome the high activation energy barrier of the direct quaternization with aryl chlorides, catalytic methods have been developed. A prominent and effective method for synthesizing Tetraphenylphosphonium chloride is the reaction of triphenylphosphine with chlorobenzene catalyzed by nickel salts. wikipedia.org This nickel-catalyzed cross-coupling reaction provides an efficient pathway to generate tetraarylphosphonium salts in high yields. researchgate.net

The process typically involves a nickel(II) salt, such as nickel(II) bromide (NiBr₂), as a precatalyst. researchgate.netnih.gov The reaction is generally wide in scope and demonstrates tolerance to a variety of functional groups on the aryl halide, although the primary application for the target compound uses chlorobenzene. researchgate.net While the precise mechanism can be complex, it is understood to involve an oxidative addition of the aryl halide to a low-valent nickel species, followed by phosphine (B1218219) coordination and reductive elimination to yield the phosphonium salt and regenerate the nickel catalyst.

Optimization of Synthetic Processes

Achieving high yields and purity of Tetraphenylphosphonium chloride requires careful control over several reaction parameters. Optimization strategies focus on solvent selection, reactant quality and ratios, and temperature management to maximize product formation and minimize unwanted side reactions.

Influence of Solvent Systems on Reaction Kinetics and Yield

The choice of solvent is critical in the synthesis of phosphonium salts, as it can significantly influence reaction rates and the ease of product purification. For the nickel-catalyzed synthesis of Tetraphenylphosphonium chloride from triphenylphosphine and aryl halides, ethylene (B1197577) glycol has been reported as an effective solvent. researchgate.net In general phosphonium salt syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are often employed. wikipedia.orggoogle.com

The solvent also plays a crucial role in the purification of the final product. A common impurity in triphenylphosphine-based reactions is triphenylphosphine oxide, formed by the oxidation of the starting material. wikipedia.org The solubility of this byproduct varies in different solvents. For instance, triphenylphosphine oxide is more soluble in polar solvents like ethanol (B145695) and isopropanol (B130326) than triphenylphosphine itself, a property that can be exploited for its removal via recrystallization. wikipedia.org Conversely, it is poorly soluble in nonpolar solvents like hexane (B92381) and toluene. youtube.comnih.gov The selection of a solvent system where the desired phosphonium salt has low solubility while byproducts remain dissolved can facilitate high-yield isolation of a pure product.

Impact of Reactant Purity and Stoichiometry

The purity of the starting materials is paramount for a successful synthesis. Triphenylphosphine is susceptible to air oxidation, which produces triphenylphosphine oxide (Ph₃PO). wikipedia.org The presence of this oxide not only reduces the amount of active phosphine available for the quaternization reaction but also complicates the purification of the final product. Therefore, using high-purity triphenylphosphine or purifying it prior to use is essential. wikipedia.org

The stoichiometry, or the molar ratio of the reactants, must be carefully controlled to ensure complete conversion and maximize yield. In the synthesis of phosphonium salts, it is common to use a slight excess of the phosphine compound, typically in a range of 1.0 to 2.0 moles per mole of the halide. google.com This ensures that the halide, which can be difficult to separate from the final phosphonium salt, is fully consumed. google.com Insufficient phosphine will result in unreacted chloride, while a large excess can be wasteful and complicate purification. The precise ratio is often determined empirically to find the optimal balance for a specific reaction system. nih.gov

Temperature Control and Mitigation of Undesired Byproducts

Temperature is a critical parameter that directly affects the reaction rate and the formation of byproducts. The synthesis of Tetraphenylphosphonium chloride via the quaternization of triphenylphosphine with aryl halides generally requires elevated temperatures to proceed at a reasonable rate. wikipedia.org For certain synthetic procedures, reaction temperatures can range from 130°C to 160°C. taylorandfrancis.com In nickel-catalyzed systems using aryl bromides, reactions are often conducted at the reflux temperature of the solvent, such as phenol. nih.govacs.org

However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts through side reactions. nih.gov For example, in related syntheses, sensitive functional groups on the reactants, such as methoxy (B1213986) groups, have been observed to undergo demethylation at high temperatures. nih.gov Therefore, precise temperature control is crucial for mitigating the formation of such impurities. The optimal temperature profile involves heating the reaction mixture sufficiently to ensure a complete and timely reaction while avoiding temperatures that would initiate thermal degradation of reactants or products or promote side reactions.

Industrial Production and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of tetraphenylphosphonium chloride necessitates a focus on robust, efficient, and scalable methodologies. While several synthetic routes exist, industrial-scale feasibility often favors established processes that utilize readily available infrastructure. The traditional synthesis, reacting triphenylphosphine with chlorobenzene, is a common basis for large-scale production. Key considerations for industrialization include reaction efficiency, cost-effectiveness, atom economy, and the implementation of continuous processing to ensure consistent quality and high throughput.

Continuous Reactor Design and Implementation

For the large-scale synthesis of tetraphenylphosphonium chloride, continuous reactor systems are favored over batch processes due to their advantages in heat and mass transfer, process control, and safety. A plug-flow reactor (PFR) is a representative design for this application.

In a typical continuous process, reactants triphenylphosphine and chlorobenzene are continuously fed into the PFR. The reaction is often catalyzed, for instance, by nickel salts, and may be carried out at elevated temperatures, such as 100°C, to achieve a practical reaction rate. wikipedia.orgchemeurope.com The design of the PFR ensures that the reacting fluid flows in a "plug-like" manner with minimal axial mixing, allowing for precise control over the reaction time and temperature profile along the length of the reactor. This controlled environment is crucial for maximizing yield and minimizing the formation of byproducts. The choice of reactor materials must also be considered to withstand the reaction conditions, including the potential corrosivity (B1173158) of reactants and intermediates at high temperatures.

| Reactor Parameter | Typical Specification for TPPCl Synthesis | Rationale |

| Reactor Type | Plug-Flow Reactor (PFR) | Provides excellent control over reaction time, temperature profile, and ensures high-volume, continuous production. |

| Feed | Triphenylphosphine, Chlorobenzene | Common starting materials for the industrial synthesis of tetraphenylphosphonium chloride. wikipedia.org |

| Temperature | ~100°C | Facilitates the reaction rate to achieve efficient conversion on an industrial timescale. |

| Key Feature | Minimal Axial Mixing | Ensures uniform residence time for all fluid elements, leading to consistent product quality. |

Downstream Processing and Purification Techniques

Following the synthesis in the reactor, a series of downstream processing steps are essential to isolate and purify the tetraphenylphosphonium chloride to the required specifications. The high cost of ionic liquids relative to conventional solvents makes efficient recovery and recycling crucial for economic viability on an industrial scale. nih.gov

A multi-step purification sequence is typically employed:

Initial Solid-Liquid Separation : The crude reaction mixture exiting the reactor often contains solid byproducts, such as potassium chloride if a base like potassium carbonate is used. An automated, in-line filtration system is implemented to continuously remove these solid impurities from the product stream.

Crystallization : Crystallization is a powerful technique for purifying tetraphenylphosphonium chloride. The product stream, after initial filtration, is often concentrated and then dissolved in a suitable solvent, such as ethanol, from which the pure product crystallizes upon cooling. This method is effective at removing soluble impurities and can yield purities exceeding 95%. The rigidity of the phenyl groups in the cation facilitates efficient crystal packing. wikipedia.org

Liquid-Liquid Extraction : For removing certain types of impurities, liquid-liquid continuous extraction is an economically effective and highly efficient purification method suitable for large-scale operations. google.com This technique involves using a solvent system in which the ionic liquid and the impurities have different solubilities, allowing for their separation into two immiscible liquid phases. google.comaustinpublishinggroup.com This can be particularly effective for removing residual organic salts or halide residues. google.com

Distillation/Evaporation : While tetraphenylphosphonium chloride itself has a very low vapor pressure, distillation or evaporation is a critical step for removing volatile components. nih.govmdpi.com This includes removing the crystallization solvent (e.g., ethanol) for recovery and reuse, or stripping away any remaining water or volatile byproducts from the final product. nih.gov In some ionic liquid purification schemes, water formed as a byproduct can be distilled off, allowing the ionic liquid to be recycled without extensive reprocessing. nih.gov

Advanced Separation : Depending on the purity requirements for specific applications, other techniques common in downstream processing may be considered. These can include ultrafiltration for concentrating the product and buffer exchange, or the use of adsorption media to remove trace contaminants. nih.govbiomanufacturing.org

The final purified tetraphenylphosphonium chloride is typically a white crystalline solid, which is then dried, packaged, and prepared for distribution. made-in-china.com

| Purification Stage | Technique | Purpose |

| Primary Separation | In-line Filtration | Removal of solid byproducts (e.g., inorganic salts) from the crude reaction mixture. |

| Primary Purification | Crystallization | Achieves high purity (>95%) by separating the product from soluble impurities. |

| Secondary Purification | Liquid-Liquid Extraction | Efficient removal of impurities like organic salts and residual halides. google.com |

| Solvent Removal | Distillation / Evaporation | Recovery of solvents and removal of volatile contaminants from the final product. nih.gov |

Chemical Reactivity and Transformative Applications

Anion Exchange Reactions and Derivative Synthesis

A key feature of tetraphenylphosphanium chloride is its ability to undergo anion exchange reactions. This process involves the replacement of the chloride anion with other anions, leading to the synthesis of a wide array of tetraphenylphosphanium salts. This reactivity makes it a valuable precursor for generating lipophilic salts from various inorganic and organometallic anions. wikipedia.orgchemeurope.com

Tetraphenylphosphanium chloride serves as a starting material for the synthesis of numerous derivatives with different counteranions. The resulting salts often exhibit enhanced solubility in organic solvents and are frequently crystalline, which is advantageous for purification and characterization. wikipedia.org For instance, reacting tetraphenylphosphanium chloride with a salt containing a desired anion (e.g., perrhenate) in a suitable solvent leads to the precipitation of the new, often less soluble, tetraphenylphosphanium salt. Examples of such salts include tetraphenylphosphanium perrhenate (B82622) ([PPh₄]⁺[ReO₄]⁻) and salts of complex anions like thiomolybdates and maleonitriledithiolate. wikipedia.org It has also been used in the synthesis of tetrazolate salts through acid-base reactions. taylorandfrancis.com

Table 1: Examples of Tetraphenylphosphanium Salts Synthesized via Anion Exchange This table is interactive. Click on the headers to sort.

| Resulting Salt | Counteranion | Application/Significance | Reference |

|---|---|---|---|

| Tetraphenylphosphanium Perrhenate | Perrhenate ([ReO₄]⁻) | Crystalline salt, soluble in polar organic solvents. wikipedia.org | wikipedia.org |

| Tetraphenylphosphanium Thiomolybdate | Thiomolybdate ([MoS₄]²⁻) | Crystalline salt, soluble in polar organic solvents. wikipedia.org | wikipedia.org |

| Tetraphenylphosphanium Maleonitriledithiolate | Maleonitriledithiolate | Isolated as a stable salt for further study. wikipedia.org | wikipedia.org |

| Tetraphenylphosphanium Hexachloroosmate(V) | Hexachloroosmate(V) ([OsCl₆]⁻) | Used for structural studies via X-ray crystallography. acs.org | acs.org |

| Tetraphenylphosphanium Hexachloroosmate(IV) | Hexachloroosmate(IV) ([OsCl₆]²⁻) | Used for structural studies via X-ray crystallography. acs.org | acs.org |

The tetraphenylphosphanium cation is widely employed as a crystallization aid for a variety of ionic and organometallic species. wikipedia.orgchemeurope.com Salts containing the [PPh₄]⁺ cation often crystallize readily, a property attributed to the rigidity of the four phenyl groups attached to the central phosphorus atom. wikipedia.orgchemeurope.com This rigidity facilitates efficient packing in the crystal lattice and contributes to higher melting points compared to salts with more flexible alkyl-based cations. wikipedia.org

Furthermore, the solubility of tetraphenylphosphanium salts in a range of polar organic solvents like acetonitrile (B52724) and dimethylformamide allows for crystallization from various media, providing flexibility in finding optimal conditions. wikipedia.orgchemeurope.com This has been exploited in the study of complex anions, such as fullerides, where electrochemical crystallization using tetraphenylphosphonium (B101447) salts has enabled the growth of large single crystals for analysis. rsc.org Similarly, it has been used to crystallize complex osmium anions, facilitating their structural determination by X-ray crystallography. acs.org The tendency of multiple phenyl groups on adjacent cations to interact favorably, known as the "phenyl embrace," is a significant factor in directing the supramolecular assembly and promoting crystallization. hw.ac.uk

Catalytic Functionalities of Tetraphenylphosphanium Chloride

Beyond its use in synthesis, tetraphenylphosphanium chloride is a highly effective phase-transfer catalyst (PTC). nbinno.comwikipedia.org This catalytic role is crucial for reactions involving reactants that are soluble in different, immiscible liquid phases, such as an aqueous phase and an organic phase. slideshare.net

Phase-transfer catalysis operates by transporting a reactive anion from an aqueous phase into an organic phase where the reaction with an organic substrate occurs. slideshare.netyoutube.com The tetraphenylphosphanium cation is particularly well-suited for this role due to its lipophilic (oil-loving) nature, which allows it to be soluble in the organic phase, while its positive charge enables it to pair with an anion. smolecule.com

The general mechanism involves the [PPh₄]⁺ cation pairing with a reactant anion (e.g., hydroxide, cyanide) from the aqueous phase to form a lipophilic ion pair, [PPh₄]⁺[Anion]⁻. youtube.comoperachem.com This ion pair is soluble in the organic phase and can migrate across the phase boundary. youtube.com Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic substrate. operachem.com After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. youtube.com

The scope of PTC using tetraphenylphosphanium chloride is broad, encompassing reactions like nucleophilic substitutions, alkylations, oxidations, and polymerizations. youtube.comphasetransfercatalysis.com A significant advantage of tetraarylphosphonium salts like [PPh₄]Cl is their high thermal stability compared to many tetraalkylammonium and even tetraalkylphosphonium catalysts. phasetransfercatalysis.comphasetransfercatalysis.com This makes them suitable for PTC applications that must be conducted at elevated temperatures, often above 120-150°C, where other catalysts would decompose. phasetransfercatalysis.comphasetransfercatalysis.com

The fundamental principle of tetraphenylphosphanium chloride's function as a PTC is its ability to act as a "bridge" between two immiscible phases. nbinno.com In a typical biphasic system (e.g., water and toluene), an inorganic nucleophile like sodium cyanide (NaCN) is soluble in the aqueous phase but insoluble in the organic phase, where the organic substrate (e.g., an alkyl chloride) resides. operachem.com This separation prevents the reaction from occurring.

The addition of a catalytic amount of tetraphenylphosphanium chloride resolves this issue. cymitquimica.com The [PPh₄]⁺ cation exchanges its chloride anion for the cyanide anion at the phase interface, forming the [PPh₄]⁺[CN]⁻ ion pair. operachem.com The large, bulky phenyl groups render this ion pair soluble in the organic solvent. wikipedia.org This transfer effectively chaperones the cyanide anion into the organic phase, where it is desolvated and highly reactive towards the alkyl chloride substrate. slideshare.netoperachem.com The catalyst is then regenerated and can continue to ferry anions across the boundary, allowing the reaction to proceed to completion with only a small amount of catalyst. youtube.com

The efficiency of a phase-transfer catalyzed reaction using tetraphenylphosphanium chloride depends on several experimental parameters. Careful optimization of these factors is crucial for maximizing yield and reaction rate.

Table 2: Factors for Optimizing PTC Efficiency This table is interactive. Click on the headers to sort.

| Factor | Influence on Efficiency | Optimization Strategy | Reference |

|---|---|---|---|

| Solvent | The organic solvent affects the solubility of the catalyst-anion pair and can influence the intrinsic reaction rate. operachem.com Polar aprotic solvents can enhance anion reactivity. researchgate.net | Screen solvents like toluene, dichloromethane (B109758), or acetonitrile. operachem.com The choice depends on substrate solubility and reaction type. For water-sensitive substrates, azeotropic drying may be necessary. phasetransfercatalysis.comphasetransfercatalysis.com | operachem.comphasetransfercatalysis.comresearchgate.netphasetransfercatalysis.com |

| Temperature | Reaction rates generally increase with temperature. phasetransfercatalysis.com [PPh₄]Cl is chosen for high-temperature applications (>120°C) due to its superior thermal stability over alkyl-based catalysts. phasetransfercatalysis.com | The temperature should be high enough for a reasonable reaction rate but below the decomposition point of the reactants or catalyst. For many applications, temperatures between 100°C and 160°C are used. phasetransfercatalysis.comphasetransfercatalysis.com | phasetransfercatalysis.comphasetransfercatalysis.com |

| Agitation | Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which increases the rate of anion exchange and overall reaction. | Use a mechanical stirrer to ensure efficient mixing of the immiscible layers. | General PTC Knowledge |

| Catalyst Concentration | The reaction rate is dependent on the catalyst concentration. | Typically, 1-5 mol% of the catalyst relative to the limiting reagent is used. researchgate.net Higher concentrations can increase the rate but also add to cost and potential purification challenges. researchgate.net | researchgate.net |

| Water Content | The amount of water can influence the hydration shell of the anion, affecting its nucleophilicity. In some cases, a nearly anhydrous system is preferred. phasetransfercatalysis.com | For water-sensitive reactions, azeotropic distillation can be used to dry the reaction mixture before adding the sensitive reagent. phasetransfercatalysis.comphasetransfercatalysis.com | phasetransfercatalysis.comphasetransfercatalysis.com |

Participation in Redox and Radical-Mediated Processes

Tetraphenylphosphonium chloride (TPCCl) and its derivatives are actively involved in various redox and radical-mediated processes, primarily through single-electron transfer (SET) mechanisms. In such reactions, the tetraphenylphosphonium cation can act as a facilitator for the generation of radical species.

The electrochemical behavior of tetraphenylphosphonium salts has also been a subject of study. The electroreduction of these salts can lead to the formation of various products, indicating complex mechanistic pathways that involve radical intermediates.

Below is a table summarizing the key aspects of TPPCl's involvement in redox and radical-mediated processes:

| Process | Role of TPPCl | Key Intermediates | Reaction Type |

| Radical Alkylation | Precursor to phosphorus ylide | Phosphorus ylide, tert-alkylphosphonium intermediates, alkyl radicals | Radical chain reaction |

| Electroreduction | Electron acceptor | Radical anions | Electrochemical reduction |

Role as a Photoinitiator in Polymerization Chemistry

While phosphonium (B103445) salts are not typically considered primary photoinitiators, especially for irradiations above 300 nm, derivatives of tetraphenylphosphonium have demonstrated utility in photoinitiated polymerization. nbinno.com The mechanism often involves an electron-transfer process where the photolysis of the tetraphenylphosphonium salt leads to the generation of radical species capable of initiating polymerization.

For instance, the photolysis of tetraphenylphosphonium chloride in solution has been reported to produce phenyl radicals through an electron-transfer mechanism. nbinno.com These phenyl radicals can then initiate the polymerization of various monomers, such as methyl methacrylate (B99206) (MMA) and styrene (B11656). nbinno.com The efficiency of this process can be influenced by the presence of other components in the reaction mixture that can act as sensitizers or co-initiators.

Research into benzophenone (B1666685) phosphonium salt derivatives has shown that combining the benzophenone chromophore with the phosphonium salt structure can create effective photoinitiators for the polymerization of monomers like MMA and styrene upon irradiation with 366-nm light. nbinno.com This suggests that while TPPCl itself may have limitations, its structural motif is a valuable component in the design of more complex photoinitiator systems.

Non-Metal Catalysis in Hydrochlorination Reactions

Tetraphenylphosphonium salts have emerged as promising non-metal catalysts for important industrial reactions, such as the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer (VCM). This application is particularly significant as it offers a potential replacement for the highly toxic mercuric chloride catalysts traditionally used in this process.

Research has shown that supported tetraphenylphosphonium bromide (TPPB), an analogue of TPPCl, exhibits high catalytic activity and stability in the gas-phase hydrochlorination of acetylene. The catalyst's effectiveness is attributed to its strong adsorption of hydrogen chloride (HCl) and weak adsorption of acetylene (C₂H₂), which facilitates the reaction on the catalyst surface.

The proposed mechanism involves the preferential activation of the H-Cl bond by the phosphonium salt. The chloride ion of the salt interacts with the hydrogen of HCl, while the tetraphenylphosphonium cation stabilizes the resulting species. This activation lowers the energy barrier for the addition of HCl across the triple bond of acetylene.

Supramolecular Approaches in Catalysis

The application of tetraphenylphosphonium chloride in supramolecular catalysis is an area of growing interest. The bulky and rigid structure of the tetraphenylphosphonium cation makes it a suitable component for the construction of well-defined supramolecular assemblies, such as cages and capsules. These assemblies can create unique microenvironments for catalytic reactions, leading to enhanced selectivity and reactivity.

While specific examples detailing the use of TPPCl as a primary component in a supramolecular catalyst are still emerging, the principles of supramolecular catalysis suggest its potential. For instance, the encapsulation of a catalytically active species within a supramolecular cage constructed from TPPCl-derived components could modulate its activity and prevent catalyst deactivation. Furthermore, the non-covalent interactions involving the phenyl rings of the TPP cation can be exploited to direct the assembly of complex catalytic systems.

Specific Organic Transformations Facilitated by Tetraphenylphosphanium Chloride

Nucleophilic Substitution Reactions

Tetraphenylphosphonium chloride is widely recognized for its role as a phase-transfer catalyst (PTC) in a variety of nucleophilic substitution reactions. wikipedia.org Its efficacy stems from the ability of the lipophilic tetraphenylphosphonium cation to transport anionic nucleophiles from an aqueous or solid phase into an organic phase where the substrate is dissolved. This transfer overcomes the mutual insolubility of the reactants, thereby accelerating the reaction rate.

The general mechanism involves the exchange of the chloride anion of TPPCl with the nucleophile's anion in the aqueous or solid phase. The resulting tetraphenylphosphonium-nucleophile ion pair is soluble in the organic phase and can readily react with the electrophilic substrate. After the substitution reaction, the leaving group anion pairs with the tetraphenylphosphonium cation and returns to the aqueous or solid phase, thus completing the catalytic cycle.

This methodology has been successfully applied to a wide range of Sₙ2 reactions, including the synthesis of ethers, esters, and nitriles from the corresponding alkyl halides.

The following table provides examples of nucleophilic substitution reactions facilitated by TPPCl:

| Substrate | Nucleophile | Product | Reaction Type |

| Alkyl Halide | Cyanide (CN⁻) | Alkyl Nitrile | Sₙ2 |

| Alkyl Halide | Hydroxide (OH⁻) | Alcohol | Sₙ2 |

| Alkyl Halide | Alkoxide (RO⁻) | Ether | Sₙ2 |

Promotion of Epoxide-Initiated Cation-Olefin Polycyclization

While the direct role of tetraphenylphosphonium chloride in promoting epoxide-initiated cation-olefin polycyclization is not extensively documented, the closely related salt, tetraphenylphosphonium tetrafluoroborate (B81430) (TPPBF₄), has been shown to be an effective promoter for this type of transformation. This suggests that the tetraphenylphosphonium cation, in conjunction with a suitable counter-anion, can play a crucial role in initiating and controlling these complex cascade reactions.

The process is believed to be initiated by the Lewis acidic character of the phosphorus center or by the generation of a protic acid in situ, which then activates the epoxide ring. The opening of the epoxide generates a carbocationic intermediate, which is then attacked by a suitably positioned olefin in an intramolecular fashion. This initiates a cascade of cyclizations, leading to the formation of polycyclic structures. The bulky tetraphenylphosphonium cation can also play a role in stabilizing the cationic intermediates and influencing the stereochemical outcome of the cyclization.

The use of hexafluoroisopropanol (HFIP) as a solvent is often crucial in these reactions, as it can stabilize the cationic intermediates and promote the desired cyclization pathways.

Advanced Spectroscopic Characterization Techniques and Methodologies

Comprehensive Spectroscopic Analyses for Structural and Electronic Insights

Advanced spectroscopic methods are indispensable for the unambiguous identification and in-depth characterization of Tetraphenylphosphonium (B101447) hydrochloride. These techniques probe the molecule at nuclear, vibrational, and electronic levels, collectively providing a comprehensive understanding of its chemical identity. The cation, with its tetrahedral arrangement of four phenyl groups around a central phosphorus atom, presents a distinct spectroscopic signature. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Tetraphenylphosphonium hydrochloride in solution. By analyzing the magnetic behavior of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—researchers can confirm the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum of the tetraphenylphosphonium cation typically displays complex multiplets in the aromatic region, usually between 7.6 and 8.0 ppm. rsc.org These signals correspond to the ortho, meta, and para protons of the four phenyl rings. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, characteristic multiplets can be observed around 7.94-7.90 ppm, 7.81 ppm, and 7.64 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For Tetraphenylphosphonium hydrochloride in CDCl₃, signals appear for the four distinct carbon environments in the phenyl rings, showing characteristic doublets due to coupling with the phosphorus atom. rsc.org Key signals include the ipso-carbon (the carbon directly bonded to phosphorus) which shows a significant doublet around 117.5 ppm with a large coupling constant (J ≈ 89.5 Hz). rsc.org The ortho, meta, and para carbons also appear as doublets with smaller coupling constants at approximately 134.5 ppm (J ≈ 10.3 Hz), 130.9 ppm (J ≈ 12.9 Hz), and 135.8 ppm (J ≈ 3.0 Hz), respectively. rsc.org

³¹P NMR: ³¹P NMR is particularly diagnostic for phosphorus-containing compounds. Tetraphenylphosphonium hydrochloride exhibits a single sharp resonance in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is typically observed around +23.8 ppm in CDCl₃, relative to an external standard of 85% H₃PO₄. rsc.org In acetonitrile-d₃ (CD₃CN), this shift is reported at approximately +22.87 ppm. rsc.org

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | CDCl₃ | 7.94-7.64 | - | Aromatic Protons | rsc.org |

| ¹³C | CDCl₃ | 135.8 | d, J = 3.0 | para-C | rsc.org |

| ¹³C | CDCl₃ | 134.5 | d, J = 10.3 | ortho-C | rsc.org |

| ¹³C | CDCl₃ | 130.9 | d, J = 12.9 | meta-C | rsc.org |

| ¹³C | CDCl₃ | 117.5 | d, J = 89.5 | ipso-C | rsc.org |

| ³¹P | CDCl₃ | 23.8 | - | P⁺ | rsc.org |

| ³¹P | CD₃CN | 22.87 | - | P⁺ | rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are complementary and provide a characteristic fingerprint for Tetraphenylphosphonium hydrochloride.

Infrared (IR) Spectroscopy: The IR spectrum of Tetraphenylphosphonium hydrochloride shows several distinct absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The P⁺-C (phenyl) stretching vibrations are key diagnostic peaks, appearing in the fingerprint region, with notable bands around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net Other prominent bands correspond to the C=C stretching vibrations of the phenyl rings (around 1580 cm⁻¹) and various C-H in-plane and out-of-plane bending modes. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy also reveals the characteristic vibrations of the tetraphenylphosphonium cation. The spectra are often dominated by the vibrations of the phenyl rings, which are highly Raman active. nih.gov This technique is particularly useful for observing the symmetric vibrations that may be weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule.

| Frequency (cm⁻¹) | Technique | Assignment | Reference |

|---|---|---|---|

| >3000 | IR | Aromatic C-H Stretch | researchgate.net |

| ~1580 | IR | Aromatic C=C Stretch | nih.gov |

| ~1436 | IR | P⁺-C (Phenyl) Stretch | researchgate.net |

| ~1107 | IR | P⁺-C (Phenyl) Stretch | researchgate.net |

Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For Tetraphenylphosphonium hydrochloride, XPS can determine the binding energies of the core-level electrons of phosphorus (P 2p), carbon (C 1s), and chlorine (Cl 2p). These binding energies are sensitive to the chemical environment of the atoms, confirming the +1 formal charge on the phosphonium (B103445) center and the -1 charge on the chloride counter-ion. The analysis of related tetraphenylphosphonium salts helps in assigning these spectral features.

Photophysical Characterization: Fluorescence Spectroscopy

While many simple phosphonium salts are not strongly luminescent, studies on the solid-state photoluminescence of Tetraphenylphosphonium chloride have been conducted. rsc.org These investigations reveal its photophysical properties, including excitation and emission characteristics. The luminescence is often related to the rigid structure in the crystalline state, which can restrict non-radiative decay pathways. rsc.org Time-resolved and time-delayed photoluminescence spectra can distinguish between fluorescence and phosphorescence, providing deeper insights into the excited-state dynamics of the material. rsc.org For example, in crystal form at 298 K, Tetraphenylphosphonium chloride exhibits specific photoluminescent properties that can be modulated by the counter-ion. rsc.org

Strategies for Mitigating and Monitoring Degradation Products in Spectroscopic Assays

The stability of Tetraphenylphosphonium hydrochloride is a critical consideration, particularly in applications where it is subjected to harsh conditions such as high pH or temperature. Degradation can lead to the formation of impurities that may interfere with its intended function or complicate spectroscopic analysis.

Under alkaline conditions, the tetraphenylphosphonium cation is susceptible to hydrolysis, yielding triphenylphosphine (B44618) oxide (TPPO) and benzene (B151609) as the primary degradation products. Radiolysis has also been reported as a degradation pathway, which can produce triphenylphosphine (TPP).

Spectroscopic techniques are vital for monitoring the purity of Tetraphenylphosphonium hydrochloride and detecting the onset of degradation.

³¹P NMR Spectroscopy: This is the most direct method for monitoring degradation. The starting material, [PPh₄]Cl, shows a sharp singlet around +23.8 ppm. rsc.org The appearance of a new signal at a different chemical shift indicates the formation of a degradation product. For instance, the major alkaline hydrolysis product, triphenylphosphine oxide (TPPO), resonates at a distinctly different chemical shift, often reported in the range of +25 to +30 ppm depending on the solvent. researchgate.net The other potential degradation product, triphenylphosphine (TPP), appears at a negative chemical shift, typically around -5 to -6 ppm. researchgate.net By integrating the signals, the relative quantities of the parent compound and its degradation products can be determined. Quantitative ³¹P NMR, often using an internal standard, can be employed to track the kinetics of the degradation process. rsc.org

IR Spectroscopy: The formation of triphenylphosphine oxide can also be monitored using IR spectroscopy. TPPO is characterized by a very strong and prominent P=O stretching vibration, which typically appears in the region of 1190-1200 cm⁻¹. The emergence of this intense band in the IR spectrum of a Tetraphenylphosphonium hydrochloride sample is a clear indicator of degradation.

By employing these spectroscopic strategies, the integrity of Tetraphenylphosphonium hydrochloride can be assessed, ensuring its suitability for specific applications and the reliability of experimental results.

Thermal and Oxidative Stability Management

The thermal and oxidative stability of tetraphenylphosphonium hydrochloride are critical parameters that dictate its storage, handling, and application conditions. The presence of oxygen, for instance, is known to lower the thermal stability of phosphonium salts. rsc.orgresearchgate.netresearchgate.net

Under inert atmospheres, the thermal decomposition of quaternary phosphonium salts can proceed through various mechanisms. In the case of aryl phosphonium salts, such as tetraphenylphosphonium hydrochloride, potential degradation pathways include reductive elimination. The thermal decomposition of related compounds like polyvinylchloride in an inert atmosphere has been shown to yield products such as hydrogen chloride, benzene, and vinyl chloride. tainstruments.com

In the presence of air, the degradation process is more complex. The thermal decomposition of polyvinylchloride in air, for example, also initially produces hydrogen chloride, benzene, and vinyl chloride, but is followed by a subsequent decomposition of the carbonaceous residue to form carbon dioxide. tainstruments.com For tetraphenylphosphonium salts, oxidative degradation can also be a significant factor. For instance, the degradation of tetraphenylphosphonium bromide under alkaline conditions is known to proceed via alkaline hydrolysis to yield triphenylphosphine oxide. thermofisher.com This suggests that under certain oxidative conditions, the phosphorus center is susceptible to oxidation.

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful technique to investigate these degradation processes. By monitoring the mass loss of a sample as a function of temperature while identifying the evolved gaseous species, a detailed profile of the thermal and oxidative decomposition can be obtained.

Table 1: Representative TGA-MS Analysis Parameters for Thermal and Oxidative Stability

| Parameter | Value |

| Instrument | Thermogravimetric Analyzer coupled to a Mass Spectrometer |

| Temperature Range | Ambient to 800 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Helium (for thermal stability), Air (for oxidative stability) |

| Gas Flow Rate | 50 mL/min |

| Mass Spectrometer | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 10-300 amu |

Chromatographic-Spectroscopic Coupling for Purity Assessment

Ensuring the purity of tetraphenylphosphonium hydrochloride is crucial for its reliable use. The International Conference on Harmonisation (ICH) provides guidelines for the identification and quantification of impurities in pharmaceutical products. thermofisher.comijprajournal.com Hyphenated chromatographic-spectroscopic techniques are central to modern impurity profiling. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used method for the purity assessment of non-volatile compounds. nih.govijrpc.com A reversed-phase HPLC method can effectively separate tetraphenylphosphonium hydrochloride from its potential non-polar impurities.

Table 2: Representative HPLC-UV Method Parameters for Purity Assessment

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography system with UV Detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water with a suitable buffer |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 220 nm |

For the analysis of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. thermofisher.comresearchgate.net This method is highly sensitive and provides structural information about the impurities, aiding in their identification. ijprajournal.com

Table 3: Representative GC-MS Method Parameters for Impurity Profiling

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, ramped to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Mass Range | 50-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer a powerful combination of separation and detection for a wide range of impurities. nih.govrsc.orgresearchgate.netsigmaaldrich.comnih.gov In one study, tetraphenylphosphonium chloride was itself used as a mobile phase additive in LC-Orbitrap MS to enhance the ionization of polyhalogenated alkyl compounds, demonstrating its compatibility with advanced mass spectrometry techniques. nih.gov This highlights the potential for developing highly sensitive LC-MS methods for the direct analysis of impurities in tetraphenylphosphonium hydrochloride.

Supramolecular Interactions and Assembly Principles

Host-Guest Chemistry and Complexation Behavior

The bulky and symmetric nature of the tetraphenylphosphonium (B101447) cation makes it an interesting guest for various macrocyclic hosts. The formation of host-guest complexes is a key aspect of its supramolecular behavior, with implications for molecular recognition and sensing.

The tetraphenylphosphonium cation has been shown to interact with various macrocyclic ligands, including calixarenes and cucurbiturils. The nature of these interactions is dependent on the size, shape, and electronic properties of the macrocyclic cavity.

One notable example is the interaction with p-sulfonatocalix nih.govarene. In this system, a phenyl arm of the tetraphenylphosphonium cation can reside within the cavity of the calixarene (B151959). researchgate.net This interaction can lead to the formation of complex bilayer structures in the solid state. researchgate.net The sulfonate groups on the upper rim of the calixarene provide crucial anchoring points for stabilizing the complex through electrostatic interactions. researchgate.net

With larger macrocycles like cucurbit ruc.dkuril (CB ruc.dk), the complexation behavior of phosphonium (B103445) salts is heavily influenced by the substituents on the phosphorus atom. While direct inclusion of the entire tetraphenylphosphonium cation is often hindered by steric repulsion, related alkyltriphenylphosphonium salts can form stable complexes. nih.gov This suggests that the size of the guest relative to the host cavity is a critical determinant of complex formation. The ability of calixarenes and other macrocycles to form host-guest complexes with a variety of small molecules and ions is a well-established principle in supramolecular chemistry. researchgate.netrsc.org

Table 1: Examples of Macrocyclic Hosts for Phosphonium Cations

| Macrocyclic Host | Guest Moiety | Key Interaction Feature | Reference |

| p-Sulfonatocalix nih.govarene | Tetraphenylphosphonium | Inclusion of a phenyl arm into the cavity | researchgate.net |

| Cucurbit ruc.dkuril (CB ruc.dk) | Alkyltriphenylphosphonium | Synergistic binding involving aromatic units | nih.gov |

| Calix nih.govarene Derivatives | Alkali Metal Cations | Coordination with functional groups on the lower rim | nih.gov |

| Cyclodextrins | Various organic molecules | Inclusion into the hydrophobic cavity | nih.govoatext.comoatext.com |

The stability of host-guest complexes is quantified by the association or stability constant (Ka), which is related to the change in Gibbs free energy (ΔG°) upon complexation. For phosphonium salts, these parameters are influenced by factors such as the solvent, temperature, and the specific nature of the host and guest.

For instance, the complexation of certain alkyltriphenylphosphonium salts with CB ruc.dk exhibits high association constants, on the order of 107 M-1, indicating strong binding. nih.gov The thermodynamic parameters for the formation of inclusion complexes can be determined using techniques like isothermal titration calorimetry (ITC), which directly measures the heat change during the binding process. nih.govnih.gov The stability of cyclodextrin (B1172386) complexes, for example, is known to be dependent on pH and temperature, with neutral guest species generally showing higher affinity for the hydrophobic cavity than their ionized counterparts. ruc.dknih.govruc.dkresearchgate.net While specific thermodynamic data for the tetraphenylphosphonium hydrochloride-macrocycle system is not extensively detailed in the provided literature, the principles governing such interactions are well-established.

The kinetics of complex formation and dissociation are also crucial. These rates determine how quickly a host-guest system can respond to changes in its environment, which is particularly relevant for applications in sensing and dynamic supramolecular systems.

The tetrahedral arrangement of the four phenyl groups in the tetraphenylphosphonium cation imposes significant steric constraints on its ability to form inclusion complexes. The bulky nature of the cation can prevent its complete encapsulation within smaller macrocyclic cavities.

Studies with cucurbituril (B1219460) macrocycles have demonstrated the critical role of steric hindrance. For example, while certain triphenylphosphonium derivatives can bind to CB ruc.dk, more sterically hindered analogues may not form a complex to a measurable extent. nih.gov This steric repulsion can, in some cases, lead to specific binding modes where only a portion of the guest molecule, such as a single phenyl ring, interacts with the host cavity. researchgate.net This selectivity based on size and shape is a fundamental principle of molecular recognition. The design of macrocyclic receptors with sterically demanding features can be a strategy to achieve selective binding of specific guests while excluding others. nih.gov

The lipophilic nature of the tetraphenylphosphonium cation makes it a suitable component for ion-selective electrodes (ISEs). These sensors are designed to detect the concentration of specific ions in a solution. Tetraphenylphosphonium-selective electrodes have been developed and utilized, for instance, to monitor changes in the permeability of bacterial membranes.

The operational principle of these ISEs relies on the selective partitioning of the tetraphenylphosphonium cation from the aqueous sample into a hydrophobic polymer membrane containing an ionophore. This process generates a potential difference across the membrane that is proportional to the concentration of the target ion.

Beyond sensing, the principles of host-guest chemistry involving the tetraphenylphosphonium cation can be applied to separation systems. The selective complexation with specific macrocyclic hosts could be exploited in techniques like liquid-liquid extraction or membrane-based separations to isolate tetraphenylphosphonium salts or, conversely, to use them as phase-transfer catalysts to transport other anions across phase boundaries.

Crystal Engineering Applications

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The tetraphenylphosphonium cation is a valuable building block in this field due to its rigidity, defined shape, and ability to form robust crystal lattices.

An ionic cocrystal (ICC) is a multicomponent crystalline solid in which at least one component is a salt, and the other components are neutral molecules (co-formers). nih.govnih.govunibo.it The components are held together in a stoichiometric ratio by non-covalent interactions. The formation of ionic cocrystals is a promising strategy to modify the physicochemical properties of materials, such as solubility and stability. nih.gov

Tetraphenylphosphonium hydrochloride, as a salt, can act as a primary component in the formation of ionic cocrystals. The design of such cocrystals involves selecting appropriate neutral co-formers that can engage in favorable intermolecular interactions with the tetraphenylphosphonium cation and/or the chloride anion. These interactions can include hydrogen bonding, halogen bonding, and π-π stacking.

For example, neutral molecules with hydrogen bond donor or acceptor groups could interact with the chloride anion. The bulky, aromatic nature of the tetraphenylphosphonium cation can also participate in van der Waals and π-π stacking interactions with aromatic co-formers. The formation of ionic cocrystals has been demonstrated with various inorganic salts, such as magnesium and calcium chlorides, and neutral organic molecules. rsc.org The principles guiding the formation of these structures can be applied to the design of novel crystalline materials based on tetraphenylphosphonium hydrochloride. The synthesis of ionic cocrystals can be achieved through methods like slow evaporation from solution or mechanochemical grinding. nih.gov

Role in Directing Supramolecular Synthons and Crystal Packing

The tetraphenylphosphonium cation ([PPh₄]⁺) plays a significant role in directing the assembly of crystal structures, a principle of considerable interest in the field of crystal engineering. iucr.org Its large size and the rigid, well-defined geometry of its four phenyl groups are key to its structure-directing influence. wikipedia.org This cation facilitates the crystallization of large or complex inorganic and organometallic anions, which might otherwise be difficult to crystallize. wikipedia.org

The crystal packing in salts of tetraphenylphosphonium is often characterized by specific, recurring non-covalent interactions. The phenyl groups of the [PPh₄]⁺ cation can participate in weak hydrogen bonds, acting as proton donors to suitable acceptors on adjacent molecules or anions. iucr.org For instance, in the crystal structure of a lutetium(III) complex with tetraphenylphosphonium as the counter-ion, weak hydrogen bonds of the types O···H-C(Ph), Cl···H-C(Ph), and N···H-C(Ph) are observed between the cation and the anionic complex. iucr.org

The nature of the anion also influences the crystal packing. In the case of tetraphenylphosphonium chloride, the small, spherical chloride anion will occupy positions within the lattice dictated by the packing of the much larger cations. The interplay between the cation-cation and cation-anion interactions ultimately determines the final three-dimensional architecture of the crystal.

| Interaction Type | Description | Significance in Crystal Packing |

| C-H···Anion Hydrogen Bonds | Weak hydrogen bonds between the hydrogen atoms of the phenyl rings and the chloride anion or other anionic species. iucr.org | Contributes to the stabilization of the crystal lattice by linking cations and anions. |

| Multiple Phenyl Embraces | Interlocking of phenyl rings from adjacent [PPh₄]⁺ cations. | A key supramolecular synthon that directs the assembly of cations into well-defined motifs like chains or layers. |

| Coulombic Interactions | Electrostatic attraction between the positively charged [PPh₄]⁺ cation and the negatively charged chloride anion. | A fundamental force holding the ionic crystal lattice together. |

Factors Influencing Crystallization Pathways and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Tetraphenylphosphonium chloride is known to exhibit polymorphism, primarily through the formation of different solvates. wikipedia.org The specific crystalline form obtained is highly dependent on the conditions of crystallization.

Several factors can influence the crystallization pathway and the resulting polymorph of tetraphenylphosphonium chloride:

Solvent System: The choice of solvent is a critical factor. Crystallization from different solvents can lead to the incorporation of solvent molecules into the crystal lattice, forming solvates. For example, tetraphenylphosphonium chloride can crystallize as an anhydrous salt, a monohydrate (with one water molecule per formula unit), and a dihydrate (with two water molecules per formula unit). wikipedia.org The polarity, hydrogen bonding capability, and size of the solvent molecules can all affect which crystalline form is favored. In a study on the related tetraphenylphosphonium bromide, crystallization from a mixture of dichloromethane (B109758) and n-hexane yielded a dichloromethane solvate, while crystallization from water or ethanol (B145695) resulted in a dihydrate. mdpi.com This highlights the profound influence of the solvent on the final crystal structure.

Temperature: Temperature affects the solubility of the compound and the kinetics of crystal nucleation and growth. A temperature-lowering method is a common technique for growing single crystals, where the rate of cooling can influence the size and quality of the crystals formed. mdpi.com Different polymorphs can have different stability ranges with respect to temperature, and crystallization at a specific temperature may favor the formation of a particular polymorph.

Supersaturation: The level of supersaturation, which is the concentration of the solute in the solution relative to its solubility, is a driving force for crystallization. The rate at which supersaturation is achieved can influence whether a metastable or a thermodynamically stable polymorph crystallizes. Slow evaporation of the solvent is a technique that allows for gradual supersaturation, often leading to the formation of high-quality single crystals.

Presence of Impurities: The presence of impurities can inhibit or promote the growth of certain crystal faces, potentially leading to a change in the crystal habit or the formation of a different polymorph.

The interplay of these factors determines the complex landscape of crystallization for tetraphenylphosphonium chloride, leading to the possibility of obtaining different crystalline forms with distinct structures and properties.

| Factor | Influence on Crystallization | Example with Tetraphenylphosphonium Salts |

| Solvent | Can be incorporated into the crystal lattice to form solvates (pseudopolymorphs). The nature of the solvent affects solubility and crystal habit. mdpi.com | Tetraphenylphosphonium chloride can form anhydrous, monohydrate, and dihydrate forms. wikipedia.org Tetraphenylphosphonium bromide forms a dihydrate in water and a dichloromethane solvate in a dichloromethane/n-hexane mixture. mdpi.com |

| Temperature | Affects solubility, nucleation, and growth rates. Can determine the thermodynamically stable polymorph at a given temperature. mdpi.com | A temperature-lowering method is used for the growth of large single crystals of tetraphenylphosphonium bromide from water. mdpi.com |

| Supersaturation | The driving force for crystallization. The rate of achieving supersaturation can influence which polymorph is formed. | Slow evaporation is a common technique to achieve gradual supersaturation and grow high-quality crystals. |

| Counter-ion | The nature of the anion can influence the packing and stability of the resulting crystal structure. | While this article focuses on the chloride salt, the principles of how the counter-ion affects packing are general to all tetraphenylphosphonium salts. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. nih.gov It is used to determine optimized molecular geometries, reaction energies, and spectroscopic properties, providing a quantum-mechanical basis for understanding chemical systems. nih.gov

DFT calculations are instrumental in predicting the three-dimensional structure of the tetraphenylphosphonium (B101447) cation. Geometry optimization procedures are used to find the lowest energy conformation of the ion, providing precise data on bond lengths and angles. nih.govuci.edu For the tetraphenylphosphonium cation, these calculations typically confirm a distorted tetrahedral geometry around the central phosphorus atom, a consequence of the steric bulk of the four phenyl rings.

| Parameter | Typical DFT-Calculated Value |

| P-C Bond Length | ~1.80 Å |

| C-P-C Bond Angle | ~107-112° |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-H (aromatic) Bond Length | ~1.09 Å |

These are representative values; actual calculated values can vary slightly depending on the functional and basis set used.

Beyond the geometry of the isolated ion, computational methods like DFT, often combined with molecular dynamics (MD) simulations, are used to model the solvation shell structure. The arrangement of solvent molecules (e.g., water) around the tetraphenylphosphonium cation and the chloride anion is described using the Radial Distribution Function (RDF), g(r). wikibooks.orgarxiv.org The RDF plots the probability of finding a solvent molecule at a certain distance from the ion. wikibooks.orgyoutube.com For large ions like tetraphenylphosphonium, the solvation structure is complex. The phenyl rings create a hydrophobic exterior, leading to specific water structuring around the cation that differs significantly from that of simple, spherical ions. Atomistic simulations can reveal these distinct microscopic ionic structures and heterogeneous liquid morphologies. researchgate.net

Key Features of a Radial Distribution Function (RDF) for Solvated Ions:

| Feature | Description |

|---|---|

| First Peak | Represents the first solvation shell, indicating the most probable distance of the nearest solvent molecules. |

| First Minimum | Defines the outer boundary of the first solvation shell. |

| Coordination Number | Calculated by integrating the RDF up to the first minimum, it gives the average number of solvent molecules in the first solvation shell. |

| Long-Range Order | For liquids, the RDF approaches a value of 1 at large distances, indicating the loss of structural correlation and a return to the bulk solvent density. wikibooks.org |

DFT is also employed to calculate the energetic favorability of the ion pair in different environments. The ion-pair dissociation energy is the energy required to separate the cation from the anion. This value can be calculated for the gas phase and, more importantly, in a solvent, where the solvent's dielectric properties significantly stabilize the separated ions.

The calculation involves optimizing the geometry of the ion pair (TPP⁺Cl⁻) and the individual ions (TPP⁺ and Cl⁻) separately and finding the energy difference. This process can be performed using various DFT functionals and composite methods to achieve high accuracy. nih.gov For example, methods like ωB97X-D have shown good performance in computing bond dissociation energies. nih.gov Comparing the dissociation energy in a vacuum versus a solvated environment quantifies the solvent's role in stabilizing the ions, a critical factor in its solubility and conductivity in solution. The energy required for dissociation is significantly lower in a high-dielectric solvent like water due to the stabilization of the individual ions by the solvent molecules.

Comparison of Calculated Dissociation Energies:

| System | Computational Method | Basis Set | Calculated Energy (kcal/mol) |

|---|---|---|---|

| Generic C-Cl Bond | G4 | N/A | ~80-95 nih.gov |

| Generic C-Br Bond | G4 | N/A | ~70-80 nih.gov |

| VSi Diatomic | CAS-PDFT | N/A | ~71.1 (3.08 eV) mdpi.com |

Note: Specific dissociation energies for the TPP⁺Cl⁻ ion pair are highly dependent on the computational model. The table provides examples of bond dissociation energies for other systems calculated by robust methods to illustrate the type of data generated.

Advanced Methodologies for Resolving Solvation Discrepancies

While standard DFT with continuum solvation models is powerful, it can sometimes fail to accurately describe the complex environment around ions, leading to discrepancies with experimental results. arxiv.org Advanced methodologies are continuously being developed to address these challenges.

A robust approach to studying solvation involves validating computational results against experimental data. cecam.org No single technique can provide a complete picture. Therefore, computational predictions of solvation structure are often compared with experimental techniques such as X-ray and neutron diffraction, nuclear magnetic resonance (NMR) spectroscopy, and various forms of chromatography. cecam.orgnih.govchromatographyonline.com For example, NMR chemical shifts are sensitive to the local electronic environment and can be calculated using quantum chemistry, providing a direct link between the computed solvation structure and experimental measurement. nih.gov This multi-technique validation ensures that the computational models are physically realistic and enhances confidence in their predictive power. nih.gov

Standard continuum solvation models treat the solvent as a uniform dielectric, which can be an oversimplification, especially for complex ionic systems. jdftx.org To improve accuracy, hybrid models that include a shell of explicit solvent molecules treated with quantum mechanics, embedded within a dielectric continuum, are often used. rsc.org Furthermore, more sophisticated and physically motivated continuum models are being developed. jdftx.org These advanced models can incorporate non-linear dielectric responses or use solute electron density to define the cavity, offering a more nuanced description of the solvent's reaction to the solute's charge. jdftx.org Such methods are crucial for accurately modeling the stabilization of ions in solution and predicting thermodynamic properties related to solvation. digitellinc.com

Modeling of Intermolecular Interactions and Complex Formation

The tetraphenylphosphonium cation is widely used in supramolecular chemistry due to its ability to form complexes through various non-covalent interactions. nih.govnih.gov Computational modeling is a key tool for understanding and predicting these interactions at an atomistic level. nih.govresearchgate.net

DFT and other methods can be used to model:

Cation-π and π-π Interactions: The electron-rich phenyl rings of the TPP⁺ cation can interact favorably with other aromatic systems or cations.

Hydrogen Bonding: Although the cation itself cannot donate hydrogen bonds, it can act as an acceptor in certain contexts or influence the hydrogen-bonding network of the solvent and other solutes.

Host-Guest Chemistry: Computational models can predict the binding affinity and geometry of the TPP⁺ cation within host molecules, such as calixarenes or cyclodextrins. This is vital for designing molecular sensors and transport systems. frontiersin.org

By calculating the interaction energies and optimized geometries of these supramolecular assemblies, researchers can gain insight into the factors driving complex formation and rationally design new materials with desired properties. researchgate.netmdpi.com

Applications in Materials Science and Engineering

Nanomaterial Synthesis and Structural Integration

The tetraphenylphosphonium (B101447) cation ([PPh₄]⁺) is instrumental in the synthesis and structural modification of various nanomaterials. Its significant size and charge influence the formation and stability of complex structures at the nanoscale.

Intercalation is a process where guest atoms, ions, or molecules are inserted into the van der Waals gaps between the layers of a host material. researchgate.netresearchgate.netlibretexts.org This reversible process can significantly alter the electronic, optical, and catalytic properties of the host material. researchgate.netappliedmineralogy.com The driving force for intercalation is often a redox reaction between the host and the guest species. libretexts.org

The large size of the tetraphenylphosphonium cation makes it a compelling candidate for intercalation into layered compounds like transition metal dichalcogenides (e.g., molybdenum disulfide, MoS₂). islandscholar.caresearchgate.net When bulky cations are introduced, they force the layers of the host material apart, leading to a measurable increase in the interlayer spacing, a key indicator of successful intercalation. appliedmineralogy.com This expansion can weaken the van der Waals forces between the layers, making it easier to exfoliate the bulk material into atomically thin nanosheets. mit.edu The process often involves first reacting the layered material with a reducing agent like n-butyllithium to introduce lithium ions, which are then exchanged for larger cations like tetraphenylphosphonium. mit.edunih.gov The presence of the stable [PPh₄]⁺ cations within the galleries can impart new properties to the resulting nanocomposite material. islandscholar.ca

| Host Material | Intercalant Type | Effect on Interlayer Spacing | Reference |

| Molybdenum Disulfide (MoS₂) | Tetraazamacrocycles | Dependent on macrocycle size; co-planar alignment with MoS₂ sheets | islandscholar.ca |

| Graphite (B72142) | Lithium (to form LiC₆) | Expansion of lattice | libretexts.org |

| Bismuth Selenide (Bi₂Se₃) | Copper (Cu) | Simultaneous enhancement of optical transmission and electrical conductivity | researchgate.net |

| Zirconium Phosphate (α-ZrP) | 1-butyl-3-methylimidazolium chloride (BMIMCl) | Increased interlayer distance | appliedmineralogy.com |

Hybrid organic-inorganic perovskites, with the general formula ABX₃, are a class of materials that have garnered immense interest for applications in solar cells and light-emitting diodes (LEDs). mdpi.comresearchgate.netsfu.ca In this structure, 'A' is typically a monovalent cation, 'B' is a divalent metal cation (like lead or tin), and 'X' is a halide anion. nih.gov The stability of the perovskite crystal structure is crucial for device performance and longevity but is often a significant challenge. researchgate.netalbany.edu

The stability of the perovskite lattice can be described by the Goldschmidt tolerance factor, which relates the ionic radii of the constituent ions. mdpi.comnrel.gov Large organic cations, such as the tetraphenylphosphonium cation, can be incorporated into the perovskite structure, often at the A-site or as an additive, to enhance structural stability. nih.govnih.gov Although too large to fit perfectly into the A-site of a conventional 3D perovskite, bulky cations like [PPh₄]⁺ can be used to create lower-dimensional (2D) perovskite structures or can be added in small amounts to influence crystal growth and passivate defects at the surface and grain boundaries of 3D perovskite films. nih.govnih.gov The presence of these large cations can help prevent undesirable phase transitions and protect the perovskite from degradation by environmental factors like moisture. nrel.govnih.gov

| Perovskite System | Cation Type | Role of Cation | Observed Effect | Reference |

| Manganese Hypophosphite Perovskites | Various Organic Cations | Influences structural and optical properties | Redshift of photoluminescence with smaller octahedral deformation | mdpi.com |

| Formamidinium Lead Iodide (FAPbI₃) | Formamidinium (FA⁺) | Structural component (A-site) | Prone to phase instability; can be stabilized with additives | nih.gov |

| Lead Halide Perovskites | Pseudo-halide (Formate) | Additive | Eliminates iodide vacancies, improving efficiency and stability | researchgate.net |

| Lead Halide Perovskites | Sulfate or Phosphate Ions | Surface reaction | Forms a water-insoluble lead oxysalt layer, passivating defects | nih.gov |

Metal halide complexes, particularly those of copper(I) and manganese(II), are known for their promising phosphorescent properties, making them suitable for applications in lighting and displays. nih.govmdpi.comrsc.org The emission characteristics of these materials are highly dependent on their molecular structure and the coordination environment of the metal center. mdpi.comnih.gov

Tetraphenylphosphonium chloride plays a crucial role as a counterion in the synthesis of anionic phosphorescent metal halide clusters. wikipedia.org The large, bulky, and non-coordinating nature of the [PPh₄]⁺ cation allows for the crystallization and isolation of complex anionic metal halide structures, such as [MnBr₄]²⁻ or [Ga(N₃)₅]²⁻, which might otherwise be unstable. nih.govwikipedia.org By separating the emissive anionic clusters, the [PPh₄]⁺ cation minimizes intermolecular interactions that could quench luminescence, thereby enhancing the photoluminescence quantum yield (PLQY). mdpi.com For instance, in zero-dimensional hybrid manganese halides, the organic cation matrix, which can be a phosphonium (B103445) salt, is critical in tuning the electronic band alignment and, consequently, the emission efficiency. nih.gov The choice of the cation can dictate whether the material exhibits efficient narrow-band green or yellow-green emission. nih.govnih.gov

Fabrication of Advanced Functional Materials

Advanced functional materials are designed with specific properties for high-performance applications in areas like catalysis, sensing, and electronics. mdpi.comresearchgate.net The fabrication of these materials often involves complex synthesis strategies, such as templating and self-assembly, to control their structure at the nanoscale. mdpi.comresearchgate.net

Tetraphenylphosphonium chloride can be employed as a structure-directing agent or templating agent in the synthesis of various functional materials. researchgate.net Its defined size and shape can guide the formation of porous networks or specific nanoparticle morphologies. A related compound, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), is widely used as a reducing and stabilizing agent in the synthesis of noble metal nanoparticles, such as gold (AuNPs), demonstrating the utility of phosphonium salts in this domain. nih.govrsc.org Tetraphenylphosphonium salts are also used to precipitate and stabilize complex anions, a technique that can be applied to the fabrication of materials like metal-organic frameworks (MOFs) or polyoxometalates, where the [PPh₄]⁺ cation acts as a charge-balancing and structure-defining component. wikipedia.orgrsc.org

Contribution to Nanostructured Electrode Development

The performance of energy storage devices like lithium-ion batteries and supercapacitors is heavily dependent on the properties of their electrodes. rsc.org Nanostructured electrodes are particularly promising because their high surface area can lead to higher capacity and faster charge/discharge rates. rsc.orgrsc.org However, this high surface area also necessitates a highly stable interface with the electrolyte. nih.gov